molecular formula C14H10BrFO B011718 4'-Bromo-2-(4-fluorophenyl)acetophenone CAS No. 107028-32-0

4'-Bromo-2-(4-fluorophenyl)acetophenone

Cat. No. B011718
CAS RN: 107028-32-0
M. Wt: 293.13 g/mol
InChI Key: ACHOHVUUDBKYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Bromo-2-(4-fluorophenyl)acetophenone , also known as p-Fluorophenacyl bromide , is a chemical compound with the molecular formula C~8~H~6~BrFO . Its IUPAC Standard InChI is InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 . This compound is used in various applications, including organic synthesis and pharmaceutical research.


Molecular Structure Analysis

The molecular structure of 4’-Bromo-2-(4-fluorophenyl)acetophenone consists of a central acetophenone core with a bromine atom at the para position and a fluorine atom on the phenyl ring. The 3D structure can be visualized using computational tools .

Scientific Research Applications

Organic Synthesis

This compound is a valuable intermediate in organic synthesis. It can be used to introduce the 4-fluorophenyl group into a molecule, which is a common structural motif in many pharmaceuticals. Its reactivity towards nucleophiles makes it suitable for various coupling reactions, such as the Suzuki coupling , to form biaryl compounds .

Medicinal Chemistry

In medicinal chemistry, 4’-Bromo-2-(4-fluorophenyl)acetophenone is used to synthesize compounds with potential therapeutic effects. It serves as a precursor for the development of new drugs, especially in the creation of kinase inhibitors which are important in cancer treatment .

Material Science

This compound’s bromine and fluorine atoms make it an interesting candidate for the development of advanced materials. It can be used to synthesize fluorinated polymers which have applications in coatings and electronic devices due to their high stability and resistance to solvents .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as fluorescent probes . The fluorophenyl group, in particular, is known for its ability to absorb and emit light, which can be useful in the detection of biological molecules or ions .

Photocatalysis

4’-Bromo-2-(4-fluorophenyl)acetophenone: can be used in photocatalytic processes. It can generate phenyl radicals upon UV irradiation, which can then initiate various chemical transformations, including polymerization and degradation of pollutants .

Chemical Education

This compound is also used in educational settings to demonstrate various chemical reactions and techniques, such as α-bromination . It provides a hands-on experience for students learning about reaction mechanisms and product isolation .

Pharmaceutical Intermediates

As a pharmaceutical intermediate, it is used in the synthesis of various active pharmaceutical ingredients (APIs) . Its reactivity allows for the construction of complex molecules that are used in a wide range of medications .

Agrochemical Research

In agrochemical research, 4’-Bromo-2-(4-fluorophenyl)acetophenone can be utilized to create new compounds that act as pesticides or herbicides . The introduction of the bromo and fluoro groups can lead to compounds with enhanced activity and selectivity .

properties

IUPAC Name

1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHOHVUUDBKYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558095
Record name 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107028-32-0
Record name 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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